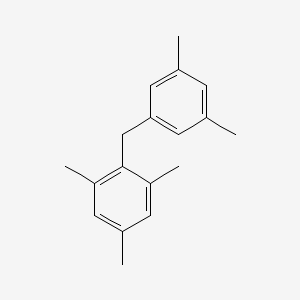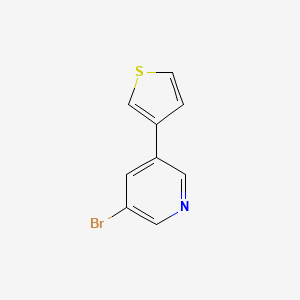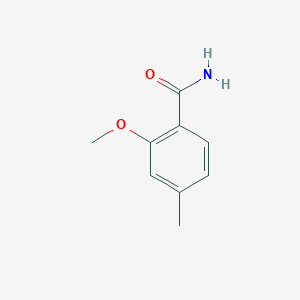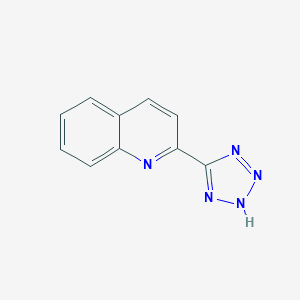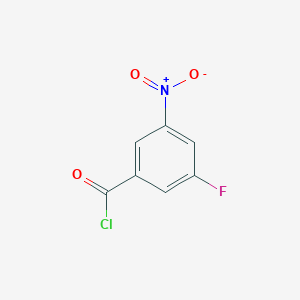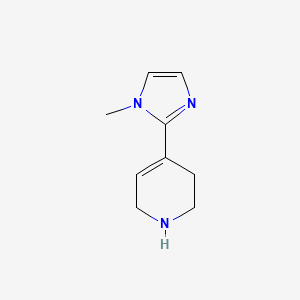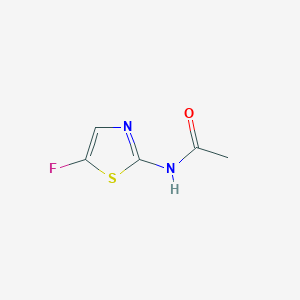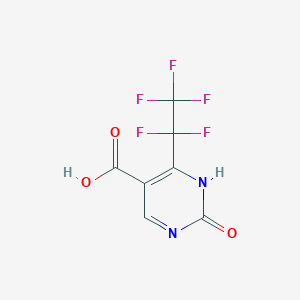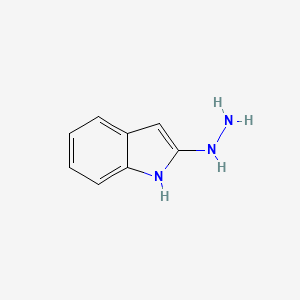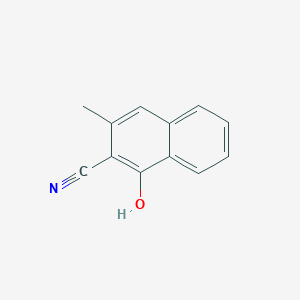
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
Overview
Description
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is a chemical compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE typically involves the nitration of 1-methylnaphthalene followed by reduction and subsequent hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or other reducing agents such as iron powder in the presence of hydrochloric acid. Finally, the hydroxylation is performed using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-carboxaldehyde.
Reduction: 1-Hydroxy-3-methylnaphthalene-2-amine.
Substitution: 1-Chloro-3-methylnaphthalene-2-carbonitrile.
Scientific Research Applications
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
- 1-Hydroxy-2-methylnaphthalene-3-carbonitrile
- 1-Hydroxy-4-methylnaphthalene-2-carbonitrile
- 1-Hydroxy-3-ethylnaphthalene-2-carbonitrile
Comparison: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activityFor instance, the position of the hydroxyl and nitrile groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
CAS No. |
5333-06-2 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |
InChI Key |
MNBIYILUYGJHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
